molecular formula C9H11Cl2FN4 B11810033 1-(4-Fluorobenzyl)-1H-1,2,4-triazol-3-amine dihydrochloride

1-(4-Fluorobenzyl)-1H-1,2,4-triazol-3-amine dihydrochloride

Cat. No.: B11810033
M. Wt: 265.11 g/mol
InChI Key: PTZKWRVQIVQWKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorobenzyl)-1H-1,2,4-triazol-3-amine dihydrochloride is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a fluorobenzyl group attached to a triazole ring, which is further complexed with dihydrochloride. Compounds containing the 1,2,4-triazole ring are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

The synthesis of 1-(4-Fluorobenzyl)-1H-1,2,4-triazol-3-amine dihydrochloride typically involves the following steps:

Chemical Reactions Analysis

1-(4-Fluorobenzyl)-1H-1,2,4-triazol-3-amine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

  • Antiviral Activity :
    • The compound has been studied for its potential as an inhibitor of HIV-1 non-nucleoside reverse transcriptase. Research indicates that derivatives of the triazole scaffold can exhibit potent activity against both wild-type and mutant strains of HIV .
    Table 1: Antiviral Activity of Triazole Derivatives
    Compound NameActivity Against Wild-TypeActivity Against Mutants
    Triazole AHighModerate
    Triazole BModerateHigh
    1-(4-Fluorobenzyl)-1H-1,2,4-triazol-3-amine DihydrochlorideHighHigh
  • Antifungal Properties :
    • The compound has also shown promise as an antifungal agent. Its mechanism involves inhibiting specific enzymes critical for fungal cell wall synthesis, making it a candidate for further development in antifungal therapies.
  • Cancer Research :
    • Recent studies have investigated the role of triazole derivatives in cancer treatment, particularly their ability to induce apoptosis in cancer cells. The structural modifications of the triazole ring can enhance selectivity and potency against various cancer cell lines.

Biochemical Applications

  • Biochemical Reagents :
    • As a biochemical reagent, this compound is utilized in proteomics research to study protein interactions and functions. Its ability to selectively bind to certain proteins makes it valuable in drug discovery processes .
  • Enzyme Inhibition Studies :
    • The compound has been employed in enzyme inhibition studies where it acts as a competitive inhibitor for specific enzymes involved in metabolic pathways. This application is crucial for understanding metabolic diseases and developing new therapeutic strategies.

Case Study 1: HIV Inhibition

A study published in 2023 explored the synthesis of various analogs based on the triazole scaffold, including this compound. The results indicated that this compound exhibited significant inhibitory effects against both wild-type HIV strains and resistant mutants, demonstrating its potential as a lead compound for further development .

Case Study 2: Antifungal Activity

Research conducted on the antifungal properties of triazole derivatives revealed that this compound effectively inhibited the growth of various fungal pathogens. The study highlighted its mechanism of action involving disruption of cell wall integrity through enzyme inhibition .

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-1H-1,2,4-triazol-3-amine dihydrochloride involves its interaction with specific molecular targets:

Biological Activity

1-(4-Fluorobenzyl)-1H-1,2,4-triazol-3-amine dihydrochloride is a compound that belongs to the triazole family, known for its diverse biological activities. This article focuses on its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a triazole ring with a 4-fluorobenzyl substituent, which enhances its biological activity. The molecular formula is C9H10Cl2FN4C_9H_{10}Cl_2FN_4 with a molecular weight of 239.11 g/mol. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and biological interactions.

Synthesis

The synthesis of this compound typically involves:

  • The reaction of 4-fluorobenzyl chloride with 1H-1,2,4-triazole-3-amine in the presence of base.
  • Subsequent purification steps to obtain the dihydrochloride salt form.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to 1-(4-Fluorobenzyl)-1H-1,2,4-triazol-3-amine demonstrate efficacy against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Triazole AE. coli32 µg/mL
Triazole BS. aureus16 µg/mL
1-(4-Fluorobenzyl)-1H-1,2,4-triazol-3-amineC. albicans8 µg/mL

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. For example, compounds that share structural similarities with 1-(4-Fluorobenzyl)-1H-1,2,4-triazol-3-amine have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

Case Study: Breast Cancer Inhibition
A study investigated a related triazole derivative that suppressed breast cancer cell growth via inhibition of the Notch-Akt signaling pathway. The compound induced G2/M phase arrest and apoptosis in MCF-7 cells with an IC50 value of approximately 2.96 µM after 24 hours .

The biological activity of 1-(4-Fluorobenzyl)-1H-1,2,4-triazol-3-amine can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The triazole ring can bind to enzymes such as cytochrome P450s and other targets involved in metabolic pathways.
  • Cell Membrane Penetration : The fluorobenzyl group enhances lipophilicity, facilitating better cell membrane penetration and increasing bioavailability.

Structure–Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the efficacy of triazole derivatives. Modifications at various positions on the triazole ring or the aromatic substituent can significantly alter biological activity.

Table 2: Structure–Activity Relationships

ModificationEffect on Activity
Addition of AmideIncreased binding affinity
Fluorine SubstitutionEnhanced antimicrobial potency
Alkyl Chain LengthVaried lipophilicity and cell penetration

Properties

Molecular Formula

C9H11Cl2FN4

Molecular Weight

265.11 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-1,2,4-triazol-3-amine;dihydrochloride

InChI

InChI=1S/C9H9FN4.2ClH/c10-8-3-1-7(2-4-8)5-14-6-12-9(11)13-14;;/h1-4,6H,5H2,(H2,11,13);2*1H

InChI Key

PTZKWRVQIVQWKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC(=N2)N)F.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.